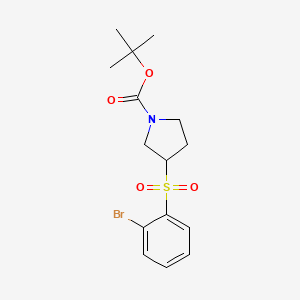
3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C16H22BrNO4S This compound is characterized by the presence of a bromine atom attached to a benzenesulfonyl group, which is further connected to a pyrrolidine ring The tert-butyl ester group is attached to the carboxylic acid moiety of the pyrrolidine ring
Preparation Methods
The synthesis of 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized and then attached to the brominated benzenesulfonyl group.
Esterification: The carboxylic acid group of the pyrrolidine ring is esterified with tert-butyl alcohol to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfonyl and pyrrolidine groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and sulfonyl group can participate in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity. Specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:
3-(2-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(2-Bromo-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester: Contains an azetidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the tert-butyl ester group, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
887587-58-8 |
|---|---|
Molecular Formula |
C15H20BrNO4S |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromophenyl)sulfonylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-9-8-11(10-17)22(19,20)13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
AMWQVTGSGAUIST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


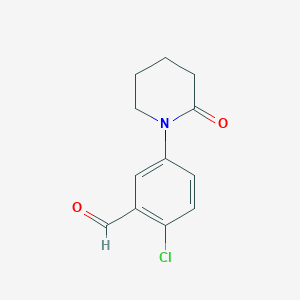
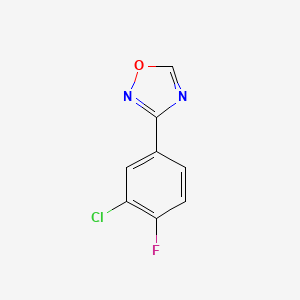

![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
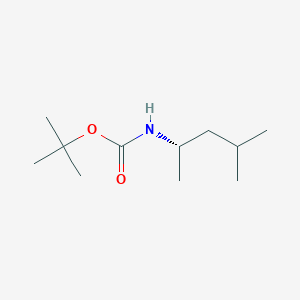
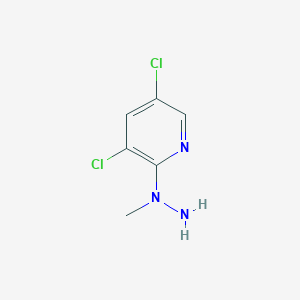

![3-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12445843.png)
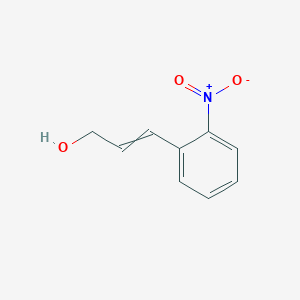
![N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445852.png)
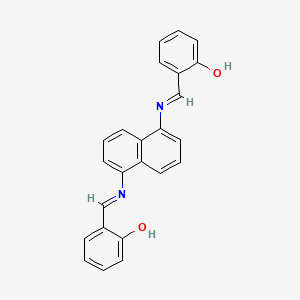
methanone](/img/structure/B12445873.png)
![[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12445886.png)
![3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)](/img/structure/B12445890.png)
